molecular formula C19H17N7OS B6127825 6-{[(1-PHENYL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]METHYL}-2-(4-TOLUIDINO)-4(3H)-PYRIMIDINONE

6-{[(1-PHENYL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]METHYL}-2-(4-TOLUIDINO)-4(3H)-PYRIMIDINONE

Cat. No.: B6127825
M. Wt: 391.5 g/mol
InChI Key: ZAMNYYONJJGJGX-UHFFFAOYSA-N
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Description

6-{[(1-PHENYL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]METHYL}-2-(4-TOLUIDINO)-4(3H)-PYRIMIDINONE is a complex organic compound featuring a tetrazole ring, a sulfanyl group, and a pyrimidinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-{[(1-PHENYL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]METHYL}-2-(4-TOLUIDINO)-4(3H)-PYRIMIDINONE typically involves multiple steps:

    Formation of the Tetrazole Ring: This can be achieved by reacting an appropriate nitrile with sodium azide under acidic conditions.

    Attachment of the Sulfanyl Group: The tetrazole derivative is then reacted with a thiol compound to introduce the sulfanyl group.

    Formation of the Pyrimidinone Core: The final step involves the cyclization of the intermediate with a suitable amine, such as 4-toluidine, under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group (if present) can be reduced to an amine using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Palladium on carbon (Pd/C), hydrogen gas.

    Substitution: Nitric acid for nitration, halogens for halogenation.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Nitro derivatives, halogenated compounds.

Scientific Research Applications

Chemistry

This compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and materials.

Biology

In biological research, it may be used to study the interactions of tetrazole-containing compounds with biological targets, such as enzymes or receptors.

Medicine

Industry

In the industrial sector, this compound could be used in the development of new materials with unique properties, such as high thermal stability or specific electronic characteristics.

Mechanism of Action

The mechanism of action of 6-{[(1-PHENYL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]METHYL}-2-(4-TOLUIDINO)-4(3H)-PYRIMIDINONE involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole ring can mimic carboxylic acids, allowing it to bind to active sites in enzymes or receptors, thereby modulating their activity. The sulfanyl group can also participate in redox reactions, further influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-{[(1-PHENYL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]METHYL}-2-(4-TOLUIDINO)-4(3H)-PYRIMIDINONE is unique due to the combination of its tetrazole ring, sulfanyl group, and pyrimidinone core. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.

Properties

IUPAC Name

2-(4-methylanilino)-4-[(1-phenyltetrazol-5-yl)sulfanylmethyl]-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N7OS/c1-13-7-9-14(10-8-13)20-18-21-15(11-17(27)22-18)12-28-19-23-24-25-26(19)16-5-3-2-4-6-16/h2-11H,12H2,1H3,(H2,20,21,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAMNYYONJJGJGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC2=NC(=CC(=O)N2)CSC3=NN=NN3C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N7OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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